5-Methylpicolinic acid
Overview
Description
5-Methylpicolinic acid is an organic compound with the molecular formula C7H7NO2 It is a derivative of picolinic acid, characterized by a methyl group attached to the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylpicolinic acid can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylpyridine using selenium dioxide as an oxidizing agent. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidation process, often utilizing large-scale reactors to handle the increased volume. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the acid.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon can be used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted picolinic acids and their derivatives, which can have different functional groups attached to the pyridine ring .
Scientific Research Applications
5-Methylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in metal ion chelation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-Methylpicolinic acid involves its ability to chelate metal ions, particularly zinc. This chelation can influence various biological pathways, including those involved in enzyme activity and cellular signaling. The compound’s ability to bind to metal ions makes it a valuable tool in studying metal-dependent biological processes .
Comparison with Similar Compounds
Picolinic Acid: The parent compound, differing by the absence of the methyl group.
Nicotinic Acid: An isomer with the carboxyl group at the third position.
Isonicotinic Acid: An isomer with the carboxyl group at the fourth position.
Uniqueness: 5-Methylpicolinic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This structural difference can lead to variations in its chelation properties and its ability to participate in specific chemical reactions .
Properties
IUPAC Name |
5-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYXZFRJDEBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196144 | |
Record name | Picolinic acid, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4434-13-3 | |
Record name | 5-Methylpicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4434-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picolinic acid, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinic acid, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing mixed-ligand tungsten(IV) complexes using 5-Methylpicolinic acid?
A: The synthesis of mixed-ligand complexes, such as those incorporating this compound, allows researchers to investigate the impact of different ligand combinations on the properties and reactivity of the resulting metal complexes. [] This is particularly relevant in coordination chemistry, where the choice of ligands can significantly influence the stability, geometry, and catalytic activity of the metal center.
Q2: How does the presence of this compound affect the stereochemistry of the tungsten(IV) complexes?
A: Research indicates that the inclusion of this compound alongside other bidentate ligands, like 2-mercaptopyrimidine derivatives, leads to the formation of eight-coordinate tungsten(IV) complexes. [] The specific arrangement of these ligands around the tungsten center influences the overall stereochemistry of the complex. Further characterization and analysis are necessary to determine the precise geometric isomers formed.
Q3: Are there alternative synthetic routes to obtain this compound?
A: Yes, besides its use as a starting material for the tungsten(IV) complexes, this compound can be synthesized from simpler precursors. One reported method involves the synthesis of 3-Alkylpicolinic acids and this compound. [] This suggests that researchers have flexibility in choosing the most suitable synthetic route based on factors like starting material availability and reaction efficiency.
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